molecular formula C3H2Cl2N4 B014056 2-Amino-4,6-dichlorotriazine CAS No. 933-20-0

2-Amino-4,6-dichlorotriazine

Cat. No. B014056
CAS RN: 933-20-0
M. Wt: 164.98 g/mol
InChI Key: MCLXKFUCPVGZEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04892575

Procedure details

A solution of 2-amino-4,6-dichloro-1,3,5-triazine (0.2 mole) in 200 ml reagent grade acetone was cooled to 0° C. Two equivalents of 40% aqueous methylamine were added dropwise keeping the temperature less than 10° C.; solids precipitated during the addition. The reaction was then warmed to room temperature and stirred overnight under N2.
Quantity
0.2 mol
Type
reactant
Reaction Step One
[Compound]
Name
reagent
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]=[C:6]([Cl:8])[N:5]=[C:4](Cl)[N:3]=1.[CH3:10][NH2:11]>CC(C)=O>[NH2:11][C:10]1[N:5]=[C:6]([Cl:8])[N:7]=[C:2]([NH:3][CH3:4])[N:1]=1

Inputs

Step One
Name
Quantity
0.2 mol
Type
reactant
Smiles
NC1=NC(=NC(=N1)Cl)Cl
Name
reagent
Quantity
200 mL
Type
solvent
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred overnight under N2
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the temperature less than 10° C.
CUSTOM
Type
CUSTOM
Details
solids precipitated during the addition

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
NC1=NC(=NC(=N1)Cl)NC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.